4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile is primarily used in scientific research, particularly in the field of proteomics Proteomics is the large-scale study of proteins, particularly their structures and functions This compound may be used as a biochemical tool to study protein interactions, modifications, and functions
Mechanism of Action
The exact mechanism of action of 4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile is not well-documented. as a biochemical tool in proteomics research, it may interact with specific proteins or enzymes, affecting their activity or function. The molecular targets and pathways involved would depend on the specific proteins or enzymes being studied.
Comparison with Similar Compounds
4-[(3-Ethoxy-2-hydroxybenzyl)amino]benzonitrile can be compared with other similar compounds used in proteomics research. Some similar compounds include:
- 4-[(3-Methoxy-2-hydroxybenzyl)amino]benzonitrile
- 4-[(3-Hydroxybenzyl)amino]benzonitrile
- 4-[(3-Ethoxybenzyl)amino]benzonitrile
These compounds share similar structures but differ in their functional groups, which can affect their chemical properties and interactions with proteins. The uniqueness of this compound lies in its specific functional groups, which may confer unique properties and interactions in proteomics research.
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
4-[(3-ethoxy-2-hydroxyphenyl)methylamino]benzonitrile |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-5-3-4-13(16(15)19)11-18-14-8-6-12(10-17)7-9-14/h3-9,18-19H,2,11H2,1H3 |
InChI Key |
RGZCONXLFADDLA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC(=C1O)CNC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.